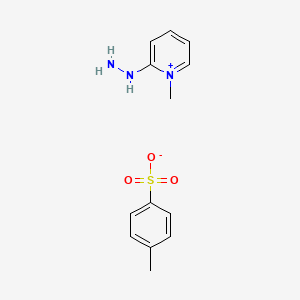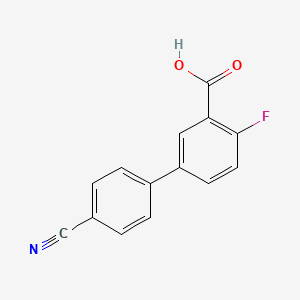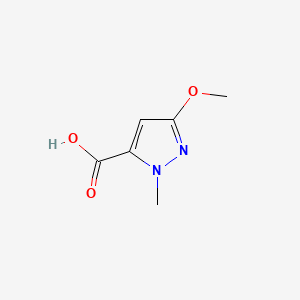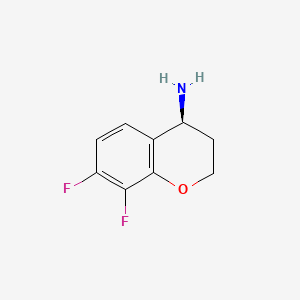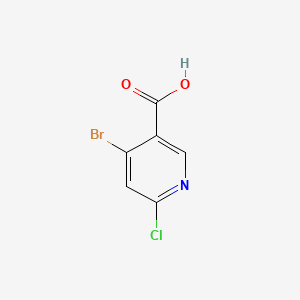
4-ブロモ-6-クロロニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloronicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H3BrClNO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are substituted by bromine and chlorine atoms, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学的研究の応用
4-Bromo-6-chloronicotinic acid has several scientific research applications:
作用機序
Target of Action
4-Bromo-6-chloronicotinic Acid is a chemical compound that may be useful in the preparation of naphthyridine derivatives and related heterocycles for treatment of BAF-mediated disorders such as viral infections and cancer
Mode of Action
It is known that the compound is involved in the preparation of naphthyridine derivatives, which suggests that it may interact with its targets through the formation of these derivatives .
Biochemical Pathways
It is known that the compound is used in the preparation of naphthyridine derivatives, which are involved in the treatment of baf-mediated disorders . This suggests that the compound may affect the biochemical pathways related to these disorders.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant .
Result of Action
It is known that the compound is used in the preparation of naphthyridine derivatives, which are involved in the treatment of baf-mediated disorders . This suggests that the compound may have a therapeutic effect on these disorders.
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of oxygen.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-6-chloronicotinic acid typically involves the bromination and chlorination of nicotinic acid derivatives. One common method includes the following steps:
Starting Material: 2-Chloro-4-amino-5-methylpyridine is dissolved in dilute acid.
Catalyst Addition: A suitable catalyst and a bromide source are added to the solution.
Diazotization Bromination: Sodium nitrite aqueous solution is added dropwise to perform diazotization followed by bromination, resulting in the formation of 4-Bromo-6-chloronicotinic acid.
Industrial Production Methods
Industrial production of 4-Bromo-6-chloronicotinic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-6-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds.
類似化合物との比較
Similar Compounds
6-Bromo-4-chloronicotinic acid: Similar in structure but with the positions of bromine and chlorine atoms reversed.
4-Bromo-6-fluoronicotinic acid: Similar structure with fluorine instead of chlorine.
4-Chloro-6-bromonicotinic acid: Another positional isomer with chlorine and bromine atoms interchanged.
Uniqueness
4-Bromo-6-chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-bromo-6-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQKQSCHFALFKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
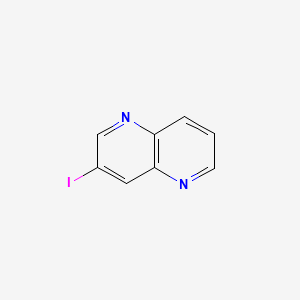
![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)

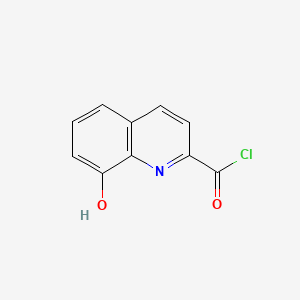
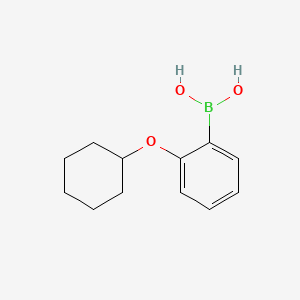
![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)
